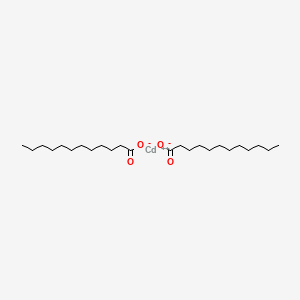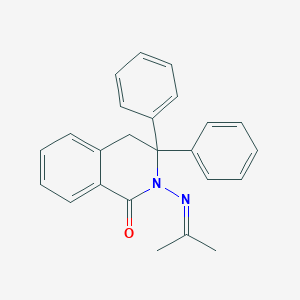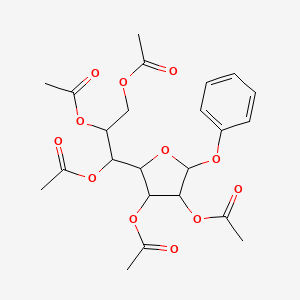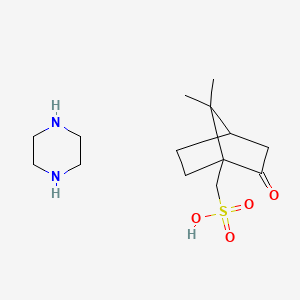
1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a benzoylamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the benzoylamino group. One common method involves the reaction of phenylcyclopropanecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or thiols.
Scientific Research Applications
1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex . These interactions disrupt normal enzymatic functions, leading to the observed biological effects.
Comparison with Similar Compounds
Benzoylphenylalanine: Similar structure but lacks the cyclopropane ring.
Phenylcyclopropanecarboxylic acid: Similar structure but lacks the benzoylamino group.
Benzoylaminocyclopropane: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid is unique due to the presence of both the benzoylamino group and the cyclopropane ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
4607-84-5 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-benzamido-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c19-15(13-9-5-2-6-10-13)18-17(16(20)21)11-14(17)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19)(H,20,21) |
InChI Key |
HQCMVKMWULKIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



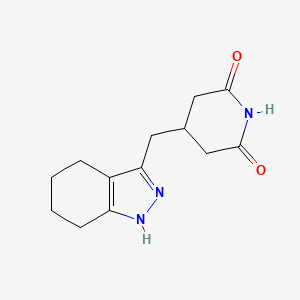
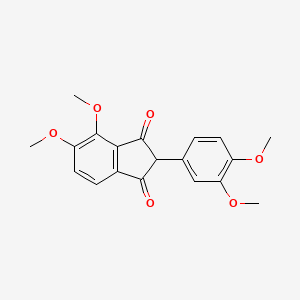
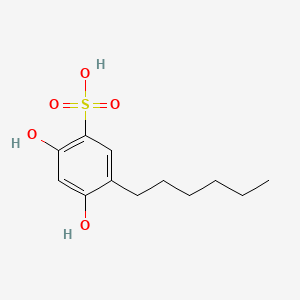
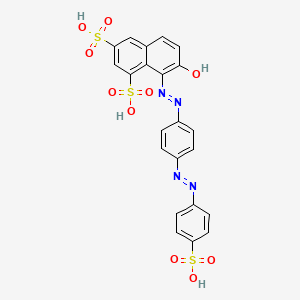
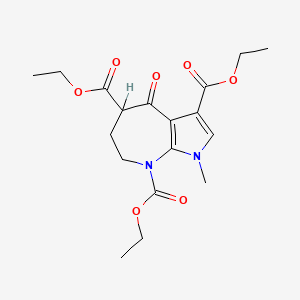
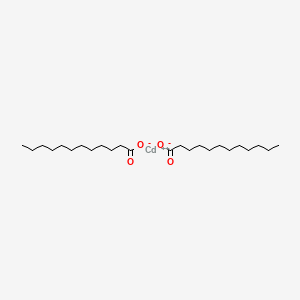

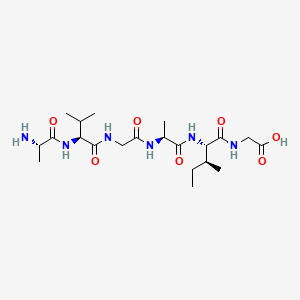
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
